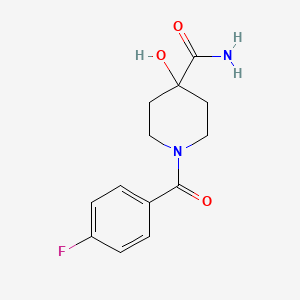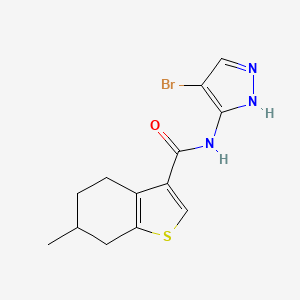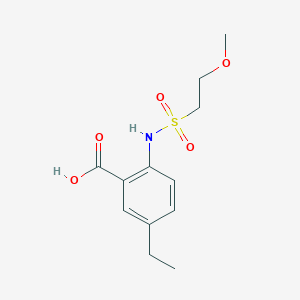![molecular formula C20H22N2O4 B7049490 1-[(2-Phenylmethoxyphenyl)methylcarbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7049490.png)
1-[(2-Phenylmethoxyphenyl)methylcarbamoyl]pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Phenylmethoxyphenyl)methylcarbamoyl]pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a phenylmethoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Phenylmethoxyphenyl)methylcarbamoyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-phenylmethoxybenzylamine with pyrrolidine-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Phenylmethoxyphenyl)methylcarbamoyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenylmethoxy group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1-[(2-Phenylmethoxyphenyl)methylcarbamoyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-Phenylmethoxyphenyl)methylcarbamoyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid derivatives: These compounds share the pyrrolidine ring and carboxylic acid functional group but differ in their substituents.
Phenylmethoxybenzylamine derivatives: These compounds share the phenylmethoxybenzylamine moiety but differ in their additional functional groups.
Uniqueness
1-[(2-Phenylmethoxyphenyl)methylcarbamoyl]pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(2-phenylmethoxyphenyl)methylcarbamoyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(24)17-10-11-22(13-17)20(25)21-12-16-8-4-5-9-18(16)26-14-15-6-2-1-3-7-15/h1-9,17H,10-14H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBNODCGVPKKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)NCC2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol](/img/structure/B7049422.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B7049425.png)
![4-[[4-(3-Hydroxypropyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7049427.png)
![2-N,2-N-dimethyl-6-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7049434.png)
![N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049461.png)

![5-[[4-(Chloromethyl)phenyl]sulfonylamino]pentanamide](/img/structure/B7049467.png)
![3-methyl-N-[(4-methylsulfonylphenyl)methyl]oxan-4-amine](/img/structure/B7049469.png)
![5-[[3-(Chloromethyl)phenyl]sulfonylamino]pentanamide](/img/structure/B7049476.png)
![2-[2-(2-hydroxypropyl)azepan-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049479.png)



![3-Ethyl-5-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7049507.png)
